![molecular formula C12H16ClNO B12090309 6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride](/img/structure/B12090309.png)
6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride
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Overview
Description
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a methoxy group at the 6’ position and an amine group at the 2 position, making it a versatile molecule in various chemical reactions and applications. Its hydrochloride form enhances its solubility in water, facilitating its use in different research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclopropanation reaction. This can be achieved by reacting an indene derivative with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the spirocyclic intermediate.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amine group can be reduced to form a primary amine or further reduced to an alkane.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium iodide or thiourea can be used in the presence of a suitable solvent like acetone or ethanol.
Major Products
Oxidation: Methoxy group oxidation can yield 6’-formyl-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride.
Reduction: Reduction of the amine group can produce 2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and metabolic pathways. Its structural features facilitate selective inhibition of specific enzymes, making it relevant in drug development.
Industry
The compound's unique properties enable its use in developing new materials such as polymers and coatings. Its spirocyclic structure provides distinct chemical reactivity that can be harnessed in various industrial applications.
Case Studies
- Enzyme Inhibition Studies : Research has demonstrated that this compound acts as an allosteric modulator in biochemical systems. It selectively inhibits specific enzymes over others, which is crucial for therapeutic applications.
- Material Development : In industrial applications, the compound has been explored for its potential in creating advanced materials with unique properties due to its structural characteristics.
Mechanism of Action
The mechanism of action of 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 6’-Methoxy-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] hydrochloride
- 6-methoxy-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid
Comparison
Compared to similar compounds, 6’-Methoxy-2’,3’-dihydrospiro[cyclopropane-1,1’-indene]-2-amine hydrochloride stands out due to its unique combination of functional groups and spirocyclic structure. This uniqueness allows for distinct reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Biological Activity
6'-Methoxy-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant case studies.
- Chemical Formula : C₁₂H₁₆ClNO
- Molecular Weight : 225.71 g/mol
- CAS Number : 1427378-59-3
- Storage Conditions : Recommended at 2-8°C .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds containing cyclopropane structures, including 6'-methoxy derivatives. The following table summarizes key findings regarding its antimicrobial efficacy:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 μg/mL | Moderate |
Escherichia coli | 64 μg/mL | Moderate |
Candida albicans | 16 μg/mL | Excellent |
These findings indicate that the compound exhibits significant antibacterial and antifungal activities, particularly against Candida albicans, which is notable for its clinical relevance .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Research indicates that modifications to the cyclopropane ring and substitution patterns on the indene moiety can enhance its biological activity. For instance, the introduction of halogen groups has been shown to improve antibacterial potency compared to methoxy substitutions .
Case Studies
- Antibacterial Efficacy : A study evaluated various derivatives of cyclopropane compounds, finding that those with specific substituents demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside ciprofloxacin as a control, showing comparable efficacy in certain cases .
- Antifungal Potential : In vitro assays demonstrated that this compound exhibited significant antifungal activity against clinically relevant strains of Candida species, indicating potential for therapeutic applications in treating fungal infections .
Properties
Molecular Formula |
C12H16ClNO |
---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
5-methoxyspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-9-3-2-8-4-5-12(7-11(12)13)10(8)6-9;/h2-3,6,11H,4-5,7,13H2,1H3;1H |
InChI Key |
RNOYYEUTYDPZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CC3N)C=C1.Cl |
Origin of Product |
United States |
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